N-Phenylhydroxylamine
Overview
Description
N-Phenylhydroxylamine, also known as N-hydroxyaniline, is an organic compound with the chemical formula C₆H₇NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aniline ring, making it a member of the hydroxylamine family .
Mechanism of Action
Target of Action
N-Phenylhydroxylamine is an organic compound that primarily targets nitrobenzene, a chemical compound used in the manufacture of aniline . It acts as an intermediate in the redox-related pair C6H5NH2 and C6H5NO .
Mode of Action
The mechanism of this compound’s action involves the protonation of the –NHOH group by the Brønsted acid sites, followed by the attack of a second molecule of this compound resulting in the formation of a dimeric intermediate which simultaneously loses hydrogen .
Biochemical Pathways
This compound is involved in the reduction of nitrobenzene, leading to the formation of aniline, nitrosobenzene, nitrobenzene, and azoxybenzene . In the presence of inorganic acids, it easily rearranges to 4-aminophenol via the Bamberger rearrangement .
Pharmacokinetics
It is known that the compound is unstable to heating and in the presence of strong acids .
Result of Action
The primary result of this compound’s action is the formation of 4-aminophenol via the Bamberger rearrangement . It also reacts with aldehydes to form nitrones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is unstable to heating and easily rearranges in the presence of strong acids . It may also neutralize acids in exothermic reactions to form salts plus water .
Biochemical Analysis
Biochemical Properties
N-Phenylhydroxylamine interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to adduct with model peptides containing nucleophilic side chains (Cys, His, and Lys) and selected proteins (bovine and human hemoglobin and β-lactoglobulin-A) .
Cellular Effects
This compound has been observed to cause a dose-dependent increase of methemoglobin in the blood .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent interaction with protein nucleophiles . It forms sulnamides as the primary adduction products, which are stable following tryptic digestion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and degradation over time. It forms adducts that are usually stable entities expected to accumulate during chronic exposure to electrophilic xenobiotics or their metabolites .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At high doses, it has been observed to cause marked methemoglobinemia and cardiotoxicity, perhaps due to anoxia associated with the marked methemoglobinemia .
Metabolic Pathways
This compound is involved in complex reduction processes in the metabolic pathways of nitrobenzene . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene. One common method involves the use of zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained at 60-65°C . Another method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of nitrobenzene. Various catalysts, such as platinum, gold, and palladium, have been employed to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Phenylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to nitrosobenzene using dichromate.
Reduction: It can be reduced to aniline using various reducing agents.
Substitution: It reacts with aldehydes to form nitrones, such as diphenylnitrone, through condensation reactions.
Major Products:
Oxidation: Nitrosobenzene
Reduction: Aniline
Substitution: Diphenylnitrone
Scientific Research Applications
N-Phenylhydroxylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Phenylhydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:
Hydroxylamine: Lacks the phenyl group and has different reactivity.
Nitrosobenzene: An oxidation product of this compound.
Aniline: A reduction product of this compound.
This compound stands out due to its versatility in various chemical reactions and its importance as an intermediate in the synthesis of numerous valuable compounds.
Properties
IUPAC Name |
N-phenylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZKMFTZCFYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | N-PHENYLHYDROXYLAMINE | |
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DSSTOX Substance ID |
DTXSID3025889 | |
Record name | N-Phenylhydroxylamine | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO] | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Record name | N-Phenylhydroxylamine | |
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Solubility |
Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Record name | N-PHENYLHYDROXYLAMINE | |
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Vapor Pressure |
0.00795 [mmHg] | |
Record name | N-Phenylhydroxylamine | |
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Mechanism of Action |
...INTRAERYTHROCYTIC RECYCLING ACCOUNTS FOR THE HIGH POTENCY /AS METHEMOGLOBIN FORMER/ OF PHENYLHYDROXYLAMINE RELATIVE TO OTHER COMPOUNDS. ...PHENYLHYDROXYLAMINE & HEMOGLOBIN REACT TO FORM METHEMOGLOBIN & NITROSOBENZENE. IN INTACT NORMAL RED CELL PROVIDED WITH SUBSTRATE, MECHANISMS EXIST FOR REDUCTION OF NITROSOBENZENE TO REGENERATE PHENYLHYDROXYLAMINE., UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS., THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO. | |
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Color/Form |
NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN | |
CAS No. |
100-65-2 | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Record name | N-Phenylhydroxylamine | |
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Record name | Benzenamine, N-hydroxy- | |
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Record name | Phenylhydroxylamine | |
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Record name | PHENYLHYDROXYLAMINE | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82 °C | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Record name | N-PHENYLHYDROXYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Phenylhydroxylamine?
A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have studied the ultraviolet and infrared spectra of this compound and its derivatives, including Cupferron (ammonium salt of N-nitroso-N-phenylhydroxylamine) and Neocupferron (ammonium salt of N-nitroso-α-naphthylhydroxylamine). [] These studies helped to identify characteristic absorption bands and understand the formation of hydrogen bonding in these aromatic nitrosohydroxylamines.
Q3: How does the solvent affect the pKa of this compound?
A3: The pKa of the conjugate acid of this compound shows significant variation depending on the solvent used for measurement. Studies have shown a drastic change in pKa values when measured in dimethyl sulfoxide (DMSO) compared to methanol. [] This solvent dependency highlights the importance of considering the solvent environment when studying the acid-base properties of this compound.
Q4: How does this compound react with benzoyl(phenyl)acetaldehyde?
A4: The reaction of this compound with benzoyl(phenyl)acetaldehyde initially forms N-(2-benzoylstyryl)-N-phenylhydroxylamine. This product can then undergo dehydration to yield C-benzoyl-CN-diphenylketen imine. [] Further reactions with various reagents like water, acetic acid, or even benzoylphenylacetaldehyde itself lead to the formation of different heterocyclic compounds. []
Q5: Can this compound be used for the separation of metal ions?
A5: Yes, this compound and its derivatives have shown promise as extracting agents for various metal ions, including scandium(III), yttrium(III), and some lanthanoid(III) ions. [, ] These metal ions are extracted as self-adducts with the N-alkylcarbonyl substituted N-Phenylhydroxylamines. Notably, researchers found that N-(2-hexyldecanoyl)-N-phenylhydroxylamine exhibited excellent extraction capabilities for separating yttrium from heavy lanthanoids. [, ] Furthermore, N-(2,2-dimethylvaleryl)-N-phenylhydroxylamine displayed superior selectivity for separating Yb/Eu and Yb/Y compared to bis(2-ethylhexyl)hydrogenphosphate. []
Q6: What is the role of this compound in the preparation of para-aminophenol?
A6: this compound serves as a crucial intermediate in the synthesis of para-aminophenol from nitrobenzene. [, ] One approach involves the electroreduction of nitrobenzene in an aprotic medium, which yields this compound as the primary product. [] Alternatively, catalytic transfer hydrogenation of nitrobenzene using hydrazine and rhodium on carbon also leads to the formation of this compound. []
Q7: What is the Bamberger rearrangement and how does it relate to this compound?
A7: The Bamberger rearrangement is a chemical reaction where N-Phenylhydroxylamines are converted to 4-aminophenols in the presence of an acid catalyst. Research has explored the kinetics of this rearrangement using this compound in a reusable homogeneous system consisting of CH3CN-H2O-CF3COOH. [] The study revealed that increasing the concentration of CF3COOH enhances the reaction rate, while water inhibits the reaction, suggesting competition in a reaction step. []
Q8: How do substituents on the phenyl ring of this compound affect its reactivity?
A8: Studies on the acid-catalyzed rearrangement of this compound derivatives revealed the influence of substituents on reaction rates. [] For instance, the introduction of a 4-methyl group significantly increased the rate constant compared to the unsubstituted this compound. [] These findings provide insights into the reaction mechanism and the role of substituent effects on the reactivity of this compound.
Q9: Can this compound be used in analytical chemistry?
A9: Yes, this compound and its derivatives, particularly N-benzoyl-N-phenylhydroxylamine (BPHA), have found extensive applications in analytical chemistry. [, ] BPHA acts as a chelating agent for various metal ions, facilitating their separation and quantitative determination. [] For instance, BPHA has been successfully employed in the separation of niobium-95 from zirconium-95 and the spectrophotometric determination of both zirconium and niobium. []
Q10: What is the role of this compound in biobleaching?
A10: this compound derivatives, specifically N-acetyl-N-phenylhydroxylamine (NHA), have been investigated as potential mediators in laccase-mediated biobleaching of high-lignin-content kraft pulps. [] While the biodelignification efficiency of NHA was found to be lower than that of violuric acid, it still contributed to lignin oxidation and structural changes in the pulp. [] This research highlights the potential of exploring this compound derivatives in developing environmentally friendly bleaching processes.
Q11: What is known about the toxicity of this compound?
A11: this compound and its metabolites exhibit varying degrees of genotoxicity and cytotoxicity. [] Research on human fibroblasts revealed that o-aminophenol, a metabolite of this compound, was significantly more potent in inducing sister chromatid exchanges (SCE) compared to the parent compound. [] Furthermore, this compound, p-aminophenol, and o-aminophenol showed cell cycle inhibition and cell death at specific concentrations. [] These findings underscore the importance of considering the metabolic fate and potential toxicity of this compound and its derivatives.
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